
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine
Descripción general
Descripción
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine, commonly known as TBDMS-PEA, is a chemical compound that is widely used in scientific research. It is a chiral amine that has been extensively studied for its potential applications in drug discovery and development. TBDMS-PEA is a versatile intermediate that can be used for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of TBDMS-PEA is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. TBDMS-PEA is also known to form stable complexes with transition metal catalysts, which can be used in various catalytic reactions.
Biochemical and Physiological Effects:
TBDMS-PEA does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBDMS-PEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile intermediate that can be used for the synthesis of a wide range of compounds. However, TBDMS-PEA has some limitations. It is a chiral compound, which can make its synthesis and purification more challenging. It is also relatively expensive compared to other commonly used reagents.
Direcciones Futuras
There are several future directions for the use of TBDMS-PEA in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. TBDMS-PEA can be used as an intermediate in the synthesis of compounds with potential therapeutic or agricultural activity. Another potential direction is in the development of new catalytic reactions. TBDMS-PEA can form stable complexes with transition metal catalysts, which can be used in various catalytic reactions. Finally, TBDMS-PEA can be used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. Further research is needed to explore these and other potential applications of TBDMS-PEA in scientific research.
Conclusion:
In conclusion, TBDMS-PEA is a versatile intermediate that has found extensive applications in scientific research. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. TBDMS-PEA has several advantages, such as its stability and versatility, but also has some limitations, such as its cost and chiral nature. There are several future directions for the use of TBDMS-PEA in scientific research, including the synthesis of novel compounds, the development of new catalytic reactions, and the use of chiral auxiliaries in asymmetric synthesis.
Aplicaciones Científicas De Investigación
TBDMS-PEA has found extensive applications in scientific research. It is commonly used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. For example, TBDMS-PEA has been used in the synthesis of novel antitumor agents, such as phenylpyrazole derivatives, which have shown promising anticancer activity in vitro and in vivo.
Propiedades
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZPNRCKJQIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



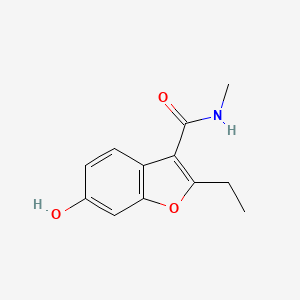


![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)
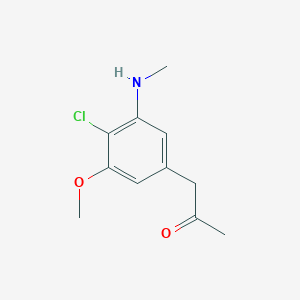
![2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3329868.png)
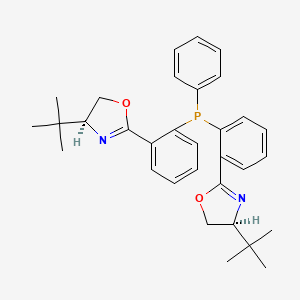
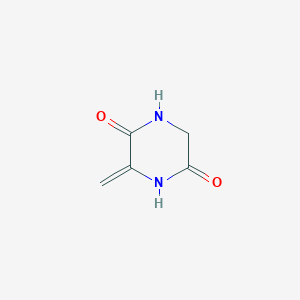
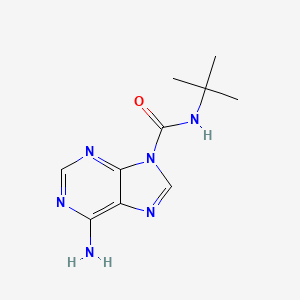
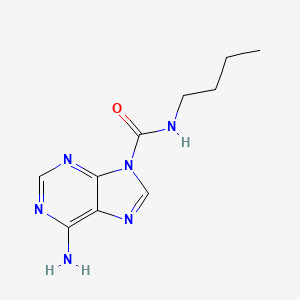
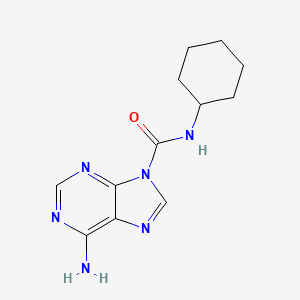
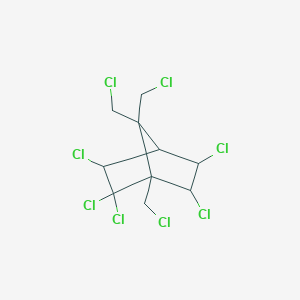
![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)
![2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline](/img/structure/B3329929.png)